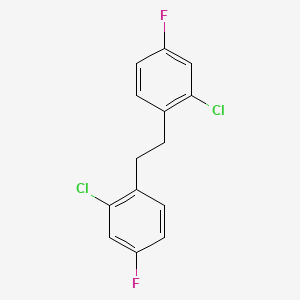

1,2-Bis(2-chloro-4-fluorophenyl)ethane

Description

Properties

IUPAC Name |

2-chloro-1-[2-(2-chloro-4-fluorophenyl)ethyl]-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2F2/c15-13-7-11(17)5-3-9(13)1-2-10-4-6-12(18)8-14(10)16/h3-8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJJWXRPVOQFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CCC2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosphonate-Mediated Condensation Route

One prominent patented method involves a two-step synthesis:

- Step 1: Preparation of o-chlorobenzyl phosphonic acid diester by refluxing adjacent chlorobenzyl chloride with a phosphorous acid ester (trimethyl or triethyl phosphite).

- Step 2: Reaction of this phosphonic acid diester with 4-fluoroacetophenone under strong alkaline conditions (using bases such as sodium hydroxide or potassium hydroxide) in the presence of polar solvents like dimethyl sulfoxide (DMSO), N-Methyl pyrrolidone, or DMF as catalysts.

Reaction Conditions and Outcomes:

| Parameter | Details |

|---|---|

| Phosphorous acid ester | Trimethyl phosphite or triethyl phosphite |

| Molar ratio (phosphite:chlorobenzyl chloride) | 1-3:1 |

| Base used | Sodium hydroxide, sodium methylate, sodium ethylate, sodium tert-butoxide, potassium hydroxide |

| Solvent | Toluene, benzene, or dimethylbenzene for step 2 |

| Temperature | 0-50 °C |

| Reaction time | 2-24 hours |

| Yield | Up to 94.8% (gas chromatography purity 94.5%) |

The phosphonate ester acts as a nucleophile attacking the fluoroacetophenone carbonyl under alkaline catalysis, leading to the formation of 1-(2-chlorophenyl)-2-(4-fluorophenyl)propylene, which upon further processing yields the target ethane derivative.

- High yield and purity

- Cost-effective due to inexpensive reagents

- Suitable for industrial scale-up

Reference: Patent CN102643162B provides detailed reaction schemes and experimental data supporting this method.

Reference: Patent CN104529735A discusses these methods with detailed experimental procedures and yields.

Reference: Recent MDPI publication details these experimental conditions and characterization data.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Phosphonate-Mediated Condensation | o-chlorobenzyl chloride, phosphite ester, fluoroacetophenone, NaOH, DMSO | Up to 94.8 | ~94.5 | High yield, industrial scalability | Requires strong base and polar solvent |

| Halogenated Acetophenone Route | 4-chloro-2-fluorobenzoic acid, bromination, AlCl3, acetyl chloride, Grignard reagent | 45-82 (intermediate), 80 (final) | High | Good regioselectivity, high yield in Grignard step | Isomer formation, purification challenges |

| Cross-Coupling & Cyclocondensation | Halogenated aminopyridines, K2CO3, THF, reflux | ~23 | Moderate | Novel coupling strategies | Moderate yield, by-products |

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2-chloro-4-fluorophenyl)ethane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding alkanes or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1,2-Bis(2-chloro-4-fluorophenyl)ethane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Bis(2-chloro-4-fluorophenyl)ethane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Structural Analogs with Halogenated Substituents

(a) 1,2-Bis(4-fluorophenyl)ethane-1,2-dione ()

- Structure : Features two 4-fluorophenyl groups and a diketone ethane backbone.

- Key Differences : The presence of ketone groups introduces polarity and conjugation, altering electronic properties compared to the fully saturated ethane backbone in the target compound. The s-trans conformation observed in its crystal structure (Fig. 1, ) suggests weaker intermolecular interactions than halogenated analogs.

- Applications : Likely used in photochemistry or as a precursor for heterocyclic synthesis.

(b) 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) ()

- Structure: Ethane-linked tribromophenoxy groups.

- BTBPE demonstrates significant biomagnification in avian species (BMF >1), whereas the target compound’s chlorine/fluorine mix may reduce bioaccumulation but increase environmental persistence.

- Applications : Flame retardant in polymers.

(c) 1,2-Bis(4-tert-butylphenyl)ethane ()

- Structure : Bulky tert-butyl groups at the para position.

- Key Differences : tert-Butyl groups improve steric hindrance and thermal stability but lack halogenated electronegativity. This compound is used as a sensitizer in photochemical applications, a niche unlikely for the target compound due to its electron-withdrawing halogens.

Functional Group Variations

(a) 1,2-Bis(diphenylphosphino)ethane (dppe) ()

- Structure : Ethane backbone with diphenylphosphine groups.

- Key Differences : Phosphine ligands enable coordination chemistry (e.g., catalysis), whereas the target compound’s halogenated aryl groups favor applications in materials science or agrochemicals.

- Applications : Widely used as a bidentate ligand in transition-metal catalysis.

(b) 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane ()

- Structure : Ethane with tetrafluoroethoxy substituents.

- Key Differences : Fluorinated ether linkages impart high dielectric constants and low boiling points (141°C). The target compound’s aryl halides would exhibit higher melting points and rigidity.

- Applications : Solvent or refrigerant in specialized industrial processes.

Environmental and Toxicological Profiles

Halogenated ethane derivatives often exhibit environmental persistence. For example:

- BTBPE : Biomagnification factor (BMF) in birds exceeds 1, indicating ecological risks ().

- Decabromodiphenyl ethane (DBDPE) : Persistent organic pollutant with similar halogenation patterns.

The target compound’s chlorine and fluorine substituents may reduce bioavailability compared to brominated analogs but could still pose risks due to slow degradation.

Physical and Spectral Properties

Biological Activity

1,2-Bis(2-chloro-4-fluorophenyl)ethane is an organic compound with the molecular formula . It is characterized by two 2-chloro-4-fluorophenyl groups attached to a central ethane backbone. This compound has garnered attention in various fields including medicinal chemistry, biochemistry, and materials science due to its unique structural features and potential biological activities.

1,2-Bis(2-chloro-4-fluorophenyl)ethane can be synthesized through several methods, notably the Suzuki–Miyaura coupling reaction , which involves a palladium-catalyzed cross-coupling between aryl halides and organoboron compounds. The reaction conditions are typically mild, with temperatures ranging from 50°C to 100°C and using solvents like toluene or ethanol .

Chemical Reactions

The compound undergoes various chemical reactions:

- Oxidation : Can be oxidized using agents such as potassium permanganate.

- Reduction : Reduction can be performed with lithium aluminum hydride.

- Substitution : Nucleophilic substitutions can occur at the chlorine or fluorine sites .

Biological Activity

The biological activity of 1,2-Bis(2-chloro-4-fluorophenyl)ethane has been explored in several studies, particularly focusing on its interactions with biological macromolecules and potential therapeutic applications.

The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, which alters their activity. This can lead to various biological effects including modulation of signal transduction pathways and gene expression .

Case Studies and Research Findings

-

Inhibition of Tyrosinase : A study demonstrated that compounds containing the 3-chloro-4-fluorophenyl moiety exhibited significant inhibitory activity against tyrosinase from Agaricus bisporus. The IC50 values for these compounds ranged from 0.19 to 1.72 μM, indicating potent inhibitory effects compared to reference compounds .

Compound IC50 (μM) Notes Compound 1d 0.19 Strong inhibitor Compound 2c 1.73 Effective with additional substitutions Reference Compound >10 Less effective - Antimicrobial Activity : Research into related piperidine derivatives indicated that the presence of halogen substituents (like those in 1,2-Bis(2-chloro-4-fluorophenyl)ethane) enhances antibacterial and antifungal properties. The study reported MIC values against various bacterial strains ranging from 3.125 to 100 mg/mL .

- Structure-Activity Relationship (SAR) : The presence of both chlorine and fluorine atoms in the structure has been shown to affect the compound's reactivity and biological activity significantly. Modifications in the phenyl rings led to variations in potency against different targets .

Comparison with Similar Compounds

The biological activity of 1,2-Bis(2-chloro-4-fluorophenyl)ethane can be compared with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,2-Bis(4-chlorophenyl)ethane | Lacks fluorine | Moderate activity |

| 1,2-Bis(2,4-dichlorophenyl)ethane | Additional chlorine atoms | Higher toxicity |

| 1,2-Bis(2,4,6-trichlorophenyl)ethane | More chlorine atoms | Increased reactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.